ÁCIDO TIGLICO

Descripción general

Descripción

Se encuentra naturalmente en el aceite de crotón y en varios otros productos naturales, y también se ha aislado de la secreción defensiva de ciertos escarabajos . El ácido tiglico es una sustancia volátil y cristalizable con un olor dulce, cálido y picante. Se utiliza en la elaboración de perfumes y agentes aromatizantes .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anti-inflammatory Properties : Recent studies have isolated hydroxylated tiglic acid derivatives from Enkianthus chinensis, demonstrating potent anti-inflammatory effects. Compounds such as 3 and 12 showed significant inhibition of nitric oxide (NO) production in macrophage models, with IC50 values of 2.9 μM and 1.2 μM respectively .

- Synthesis of Drug Precursors : Tiglic acid serves as a precursor in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the production of ibuprofen through specific synthetic pathways that involve tiglic acid derivatives .

- Biosynthesis of Flavor Compounds : Tiglic acid plays a role in the biosynthesis of naturally occurring flavors and fragrances. Its derivatives are used to enhance flavor profiles in food products .

Material Science Applications

- Coordination Compounds : Tiglic acid has been studied for its ability to form coordination compounds with metals such as copper. The compound was synthesized and characterized through various spectroscopic methods, revealing its thermal stability and structural properties .

- Polymer Chemistry : The reactivity of tiglic acid allows it to participate in polymerization reactions, leading to the development of novel materials with specific mechanical properties.

Case Study 1: Anti-inflammatory Activity

A study conducted on hydroxylated derivatives of tiglic acid isolated from Enkianthus chinensis demonstrated their potential as anti-inflammatory agents. The research employed an LPS-induced macrophage model to evaluate the efficacy of these compounds.

| Compound | IC50 Value (μM) |

|---|---|

| 3 | 2.9 |

| 12 | 1.2 |

Case Study 2: Drug Synthesis

Tiglic acid's role in synthesizing ibuprofen showcases its importance in pharmaceutical chemistry. The synthetic pathway involves several steps where tiglic acid acts as a crucial intermediate.

Case Study 3: Coordination Chemistry

The synthesis of highlights the application of tiglic acid in coordination chemistry. This compound exhibited unique thermal properties and structural characteristics that could be beneficial for material applications.

Mecanismo De Acción

El mecanismo de acción del ácido tiglico implica su interacción con varios objetivos moleculares y vías. Actúa como un ácido de Brönsted, capaz de donar un protón a un aceptor (base de Brönsted) . En los sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en las vías metabólicas y los procesos celulares .

Análisis Bioquímico

Biochemical Properties

Tiglic acid is a volatile and crystallizable substance with a sweet, warm, spicy odour . It is used in making perfumes and flavoring agents . The salts and esters of tiglic acid are called tiglates

Cellular Effects

It is known that tiglic acid is a skin and eye irritant, and the inhalation of the substance causes respiratory tract irritation . This suggests that tiglic acid can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

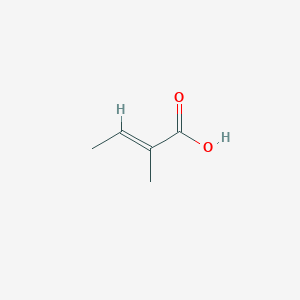

It is known that tiglic acid has a double bond between the second and third carbons of the chain . This could potentially influence its interactions with biomolecules and its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It is known that tiglic acid is a skin and eye irritant, and the inhalation of the substance causes respiratory tract irritation . This suggests that high doses of tiglic acid could potentially have toxic or adverse effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido tiglico se puede sintetizar a partir de 3-metil-3-penten-2-ona, que se prepara a partir de acetaldehído y butanona. La síntesis implica agregar una cierta proporción de un líquido mezclado de hipoclorito de sodio fundido e hidróxido de sodio de manera gota a gota .

Métodos de producción industrial: La preparación industrial del ácido tiglico implica sintetizar 3-metil-3-penten-2-ona a partir de acetaldehído y butanona, seguido de la adición de un líquido mezclado de hipoclorito de sodio fundido e hidróxido de sodio . Este método es ventajoso debido a sus pasos operativos simples, condiciones de reacción suaves y alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido tiglico sufre varias reacciones químicas, que incluyen:

Oxidación: El ácido tiglico se puede oxidar para formar diferentes productos dependiendo de las condiciones y reactivos utilizados.

Reducción: Se puede reducir para formar ácidos saturados.

Sustitución: El ácido tiglico puede sufrir reacciones de sustitución, particularmente en el doble enlace.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Hidrogenación utilizando paladio sobre carbono como catalizador.

Sustitución: Halogenación utilizando bromo o cloro en presencia de luz o un catalizador.

Principales productos:

Oxidación: Los productos incluyen ácidos carboxílicos y cetonas.

Reducción: Ácidos saturados como el ácido 2-metilbutanoico.

Sustitución: Derivados halogenados del ácido tiglico.

Comparación Con Compuestos Similares

El ácido tiglico es similar a otros ácidos carboxílicos insaturados, como el ácido angélico, que es su isómero cis . Otros compuestos similares incluyen:

Ácido angélico: Isómero cis del ácido tiglico.

Ácido crotónico: Otro ácido carboxílico insaturado con una estructura similar.

Ácido metacrílico: Un ácido carboxílico insaturado que se utiliza en la producción de polímeros.

Unicidad: El ácido tiglico es único debido a su estructura y propiedades específicas, como su olor dulce, cálido y picante y su presencia en productos naturales como el aceite de crotón y las secreciones de escarabajos .

Actividad Biológica

Tiglic acid, known scientifically as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with various biological activities. It is primarily derived from the seeds of Croton tiglium and other natural sources. This article explores the biological properties, mechanisms of action, and potential applications of tiglic acid, supported by relevant research findings and case studies.

Tiglic acid features a double bond between the second and third carbons of its chain, contributing to its reactivity and biological activity. Its structure allows for various derivatives, such as tiglyl-CoA, which play significant roles in metabolic pathways.

1. Inhibition of Glycine-Serine Interconversion

A study examined the effect of tiglic acid on glycine-serine interconversion in cultured human fibroblasts. The results indicated that tiglic acid inhibited this conversion significantly more in patient-derived cells compared to control cells. Specifically, the presence of tiglic acid (1 mM) reduced the conversion rates of glycine to serine and vice versa, suggesting a potential role in metabolic regulation related to amino acid metabolism .

Table 1: Effects of Tiglic Acid on Glycine-Serine Interconversion

| Cell Type | Glycine Production (mol X 10^9/mg protein) | Serine Production (mol X 10^9/mg protein) | Inhibition (%) |

|---|---|---|---|

| Control Cells | 3.14 ± 0.14 | 20.52 ± 0.44 | 15.3 |

| Patient Cells | 1.50 ± 0.02 | 17.94 ± 3.76 | 75.3 |

2. Metabolic Pathways Involvement

Tiglic acid is involved in various metabolic pathways, particularly through its conversion to tiglyl-CoA, which is essential for enzymatic reactions catalyzed by specific acyltransferases. Research indicates that tiglyl-CoA has a higher affinity for certain substrates compared to other acyl donors like acetyl-CoA and benzoyl-CoA .

Table 2: Affinity of TS for Acyl Donors

| Acyl Donor | Km (mM) |

|---|---|

| Tigloyl-CoA | 0.02 |

| Acetyl-CoA | 0.09 |

| Benzoyl-CoA | 0.92 |

This suggests that tiglic acid derivatives may play critical roles in synthesizing bioactive compounds.

3. Antimicrobial Activity

While some studies have explored the antimicrobial properties of various compounds derived from natural sources, tiglic acid itself did not demonstrate significant antimicrobial effects when tested against various pathogens . This highlights the need for further research into its potential therapeutic applications.

Case Study: Metabolic Disorders

In patients with metabolic disorders involving amino acid metabolism, elevated levels of tiglic acid were observed, correlating with impaired glycine-serine interconversion processes. This was particularly pronounced when isoleucine was present, indicating that tiglic acid may act as an inhibitor under certain metabolic conditions .

Toxicity and Safety

Tiglic acid is recognized as a skin and eye irritant, with inhalation causing respiratory tract irritation . Its safety profile necessitates caution in its application in pharmaceuticals or consumer products.

Propiedades

IUPAC Name |

(E)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883257 | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; sweet, warm, spicy aroma | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972, Density: 0.9641 g/cu cm at 76 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.33X10-1 mm Hg at 25 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |

CAS No. |

80-59-1, 13201-46-2 | |

| Record name | Tiglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-methylcrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tiglic acid?

A1: Tiglic acid has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: Does spectroscopic data exist for tiglic acid?

A2: Yes, researchers have used various spectroscopic techniques to characterize tiglic acid, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []

Q3: Is tiglic acid stable under various conditions?

A3: Tiglic acid can undergo isomerization to its isomer, angelic acid, under certain conditions, such as exposure to heat or light. [] This isomerization can impact its stability and applications.

Q4: What is known about the solubility of tiglic acid?

A4: Tiglic acid exhibits low solubility in water but is soluble in organic solvents like ethanol. This property can be modified by incorporating it into polymers. []

Q5: Can tiglic acid be used in asymmetric synthesis?

A5: Yes, tiglic acid is a common substrate in asymmetric hydrogenation reactions, particularly in studies investigating the performance of chiral catalysts. [, , , , ]

Q6: What is the role of tiglic acid in studies on cinchonidine-modified catalysts?

A6: Tiglic acid serves as a model substrate in research exploring the enantioselective hydrogenation capabilities of cinchonidine-modified palladium catalysts. These studies focus on understanding the interaction between the modifier, reactant, and catalyst surface. []

Q7: Have there been computational studies on tiglic acid?

A7: Yes, computational methods, including ab initio calculations, have been employed to investigate the interaction between tiglic acid, cinchonidine, and metal surfaces in the context of enantioselective hydrogenation. []

Q8: How do structural modifications affect the reactivity of tiglic acid derivatives?

A8: The presence of a β-methyl group in tiglic acid esters hinders free-radical polymerization. To incorporate these esters into well-defined polymers, researchers have modified the structure by introducing a methacrylate group. This modification allows for controlled polymerization while retaining the characteristics of the tiglic acid ester. []

Q9: Are there formulation strategies for improving tiglic acid stability?

A9: While specific formulation strategies for tiglic acid are not extensively discussed in the provided literature, its incorporation into polymers like poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) can influence its thermal properties and potentially enhance its stability under specific conditions. []

Q10: Is tiglic acid found naturally?

A10: Yes, tiglic acid is found naturally in various plants, including those from the genus Datura. [] It is often found esterified to other molecules, forming tiglic acid esters.

Q11: What are some examples of tiglic acid esters found in nature?

A11: Tiglic acid esters are found in various natural products, including the sesquiterpene lactones isolated from Eupatorium semialatum [], the gymnemic acids from Gymnema sylvestre [], and the shikonin derivative tigloylshikonin from Lithospermum erythrorhizon. []

Q12: Do tiglic acid esters have known biological activities?

A12: Yes, tiglic acid esters have shown various biological activities. For instance, largamides A-C, isolated from the marine cyanobacterium Lyngbya confervoides, are tiglic acid-containing cyclodepsipeptides with elastase-inhibitory activity. []

Q13: Can tiglic acid be metabolized in biological systems?

A13: Yes, studies using Datura meteloides plants have shown that tiglic acid can be biosynthesized from acetate and propionate. [] In humans, tiglic aciduria has been observed in patients with propionic acidemia, suggesting a metabolic link between tiglic acid and propionate metabolism. []

Q14: What is the impact of tiglic acid on glycine-serine interconversion?

A14: Research indicates that tiglic acid can inhibit the interconversion of glycine and serine in cultured human fibroblasts. This inhibition is linked to the accumulation of tiglic acid, potentially as a byproduct of isoleucine catabolism. []

Q15: How is tiglic acid used in the context of insect defense mechanisms?

A15: Tiglic acid, along with methacrylic acid, is a major component of the defensive fluids secreted by certain ground beetle species, including those from the genus Pterostichus. These fluids are expelled to deter predators, causing temporary incapacitation or distraction. []

Q16: What analytical techniques are used to study tiglic acid?

A16: Researchers utilize various techniques to analyze tiglic acid and its derivatives. These methods include high-performance liquid chromatography (HPLC) for separation and identification, and gas chromatography-mass spectrometry (GC-MS) for characterizing volatile compounds like tiglic acid in complex mixtures. []

Q17: Are there any known environmental concerns associated with tiglic acid?

A17: While specific information regarding the environmental impact and degradation of tiglic acid is limited in the provided literature, its presence in the defensive secretions of certain insect species suggests a potential role in ecological interactions and potential impact on predator-prey relationships. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.